molecular formula C9H16N4 B1491202 1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-amine CAS No. 2097966-37-3

1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-amine

Cat. No.: B1491202
CAS No.: 2097966-37-3
M. Wt: 180.25 g/mol
InChI Key: YUXAUDVRDPNPCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-aminoethyl)-3-cyclobutyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pyrazoline Chemistry and Applications

Heterocyclic Synthesis

Pyrazolines serve as a foundational scaffold in the synthesis of various heterocyclic compounds due to their versatile chemical reactivity. The chemistry of pyrazoline derivatives has been extensively explored for creating compounds like pyrazolo-imidazoles, thiazoles, and others. These compounds have significant applications in dyes and heterocyclic compound synthesis, showcasing pyrazoline's role as a critical building block in organic synthesis (Gomaa & Ali, 2020).

Anticancer Agents

The structural features of pyrazoline derivatives have been investigated for their potential in developing new anticancer agents. Research highlights the biological activity of pyrazoline compounds, indicating their promise in pharmaceutical chemistry, especially in multifunctional applications including anticancer activities (Ray et al., 2022).

Therapeutic Applications

Pyrazolines are recognized for their broad therapeutic applications, displaying a range of pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer properties. This highlights the compound's importance in drug development and its potential for contributing to new treatments for various diseases (Shaaban et al., 2012).

Advanced Oxidation Processes

In the context of environmental science, nitrogen-containing compounds like pyrazolines have been the focus of degradation studies using advanced oxidation processes. This research is crucial for addressing the persistence of hazardous compounds in the environment and developing effective methods for their removal (Bhat & Gogate, 2021).

Properties

IUPAC Name

2-(2-aminoethyl)-5-cyclobutylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c10-4-5-13-9(11)6-8(12-13)7-2-1-3-7/h6-7H,1-5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXAUDVRDPNPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C(=C2)N)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.